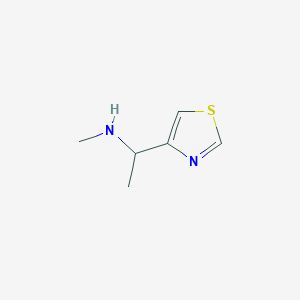

N-Methyl-1-(thiazol-4-yl)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2S |

|---|---|

Molecular Weight |

142.22 g/mol |

IUPAC Name |

N-methyl-1-(1,3-thiazol-4-yl)ethanamine |

InChI |

InChI=1S/C6H10N2S/c1-5(7-2)6-3-9-4-8-6/h3-5,7H,1-2H3 |

InChI Key |

QUTNDUPNKQCSGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CSC=N1)NC |

Origin of Product |

United States |

Synthetic Methodologies for N Methyl 1 Thiazol 4 Yl Ethanamine and Analogues

Precursor Synthesis and Building Block Strategies

Thiazole (B1198619) Core Synthesis Routes

The thiazole ring is a common scaffold in biologically active compounds, and numerous methods for its synthesis have been developed. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

The most traditional and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide bepls.com. For a 4-substituted thiazole, the substituent would be present on the α-haloketone precursor. The simplicity and versatility of the Hantzsch synthesis make it a cornerstone for creating a wide variety of functionalized thiazoles bepls.com.

Beyond the classical Hantzsch reaction, other notable methods include the Robinson-Gabriel synthesis and the Cook-Heilborn synthesis bepls.com. Modern approaches have focused on improving the environmental footprint and efficiency of thiazole synthesis. These include microwave-assisted reactions and the use of green solvents and reusable catalysts, such as silica-supported tungstosilisic acid, which can facilitate one-pot, multi-component syntheses of substituted thiazoles in high yields bepls.com. For instance, some syntheses utilize N-bromosuccinimide (NBS) as a bromine source instead of toxic α-haloketones, reacting it with a ketone and thiourea in a one-pot procedure under microwave irradiation bepls.com.

| Method | Key Reactants | Typical Conditions | Advantages |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Often refluxing in a solvent like ethanol | High versatility, simple, accommodates many functional groups bepls.com |

| Cook-Heilborn Synthesis | α-Aminonitrile, Carbon disulfide | Varies | Alternative to Hantzsch bepls.com |

| Microwave-Assisted Synthesis | Acetylacetone, NBS, Thiourea | PEG-400, Microwave irradiation (180 W) | Rapid, high yield, environmentally benign bepls.com |

| Catalytic One-Pot Synthesis | Bromoacetyl compound, Thiourea, Aldehyde | Silica supported tungstosilisic acid, Ultrasonic irradiation | High yield (79-90%), green catalyst bepls.com |

| Copper-Catalyzed Synthesis | Aldehydes, Amines, Elemental Sulfur | Cu catalyst, O2 as oxidant | Utilizes simple starting materials, green oxidant organic-chemistry.org |

Synthesis of N-Methylated Ethanamine Moieties

The synthesis of N-methylated amines is a fundamental transformation in organic chemistry, crucial for the production of many pharmaceuticals and agrochemicals rsc.org. A primary challenge is achieving selective N-monomethylation, as overmethylation to form tertiary amines or quaternary ammonium (B1175870) salts is a common side reaction rsc.org.

Various methylating agents can be employed, including methyl halides (MeX), formaldehyde, formic acid, and dimethyl carbonate rsc.org. A powerful and increasingly popular strategy is the use of methanol as a C1 source in transition-metal-catalyzed reactions nih.gov. This approach, often termed a "borrowing hydrogen" or "hydrogen autotransfer" reaction, is highly atom-economical, with water being the only byproduct nih.gov. Ruthenium nih.gov, iridium, and iron complexes are effective catalysts for this transformation. The reaction typically proceeds by the catalyst temporarily oxidizing the alcohol (methanol) to an aldehyde (formaldehyde). The formaldehyde then undergoes reductive amination with the primary amine to form the N-methylated product nih.gov.

Reductive amination is another key strategy. This involves reacting a primary amine with a carbonyl compound (like formaldehyde) to form an imine or enamine, which is then reduced. For the specific ethanamine moiety, one could start with a precursor like nitroethane, reduce it to ethylamine (B1201723), and then perform a selective N-methylation.

| Method | Methylating Agent | Catalyst | Key Features |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | None (reductant is formic acid) | Classical method, good for reductive amination. |

| "Borrowing Hydrogen" Catalysis | Methanol | Ru, Ir, Fe, Co complexes | Atom-economical, water is the only byproduct, green chemistry nih.gov. |

| Reductive Amination | Paraformaldehyde | Fe2O3/NGr@C | Avoids high-pressure hydrogen gas, useful for drug discovery researchgate.net. |

| Using Methyl Halides | Methyl iodide, Methyl bromide | None | Highly reactive, but can lead to overmethylation and produces salt waste nih.gov. |

Coupling and Assembly Reactions

With the primary building blocks in hand, the next critical phase is their assembly to form the target molecule. This involves the strategic formation of a carbon-nitrogen bond to connect the ethanamine side chain to the thiazole core.

Strategies for Carbon-Nitrogen Bond Formation

The formation of carbon-nitrogen (C-N) bonds is one of the most prevalent transformations in the synthesis of pharmaceuticals and other functional materials researchgate.net. The methods for forming C-N bonds can be broadly categorized into the reaction of a nucleophilic nitrogen with an electrophilic carbon, or vice-versa nptel.ac.in.

For the synthesis of N-Methyl-1-(thiazol-4-yl)ethanamine, a highly effective and convergent strategy is the reductive amination of a ketone precursor, such as 1-(thiazol-4-yl)ethan-1-one. This ketone can be reacted with methylamine in the presence of a reducing agent. The reaction proceeds through the initial formation of a hemiaminal, which then dehydrates to form an imine intermediate. The imine is subsequently reduced in situ to yield the final secondary amine. This method directly and efficiently forms the required C-N bond at the desired position.

Alternative strategies could involve nucleophilic substitution, where a suitable leaving group on the ethanamine precursor is displaced by a thiazole-based nucleophile, or vice versa, although this is often less direct than reductive amination for this specific target.

Stereoselective Synthetic Approaches

The target molecule, this compound, possesses a stereocenter at the carbon atom adjacent to both the thiazole ring and the nitrogen atom. Therefore, controlling the stereochemistry during the synthesis is a critical consideration for accessing specific enantiomers.

Stereoselectivity in the synthesis can be achieved through several methods:

Asymmetric Reduction: In the context of the reductive amination pathway, the key reduction of the imine intermediate can be performed using a chiral reducing agent or a catalyst. Chiral borohydrides or catalytic asymmetric hydrogenation with chiral transition metal complexes (e.g., those based on rhodium or ruthenium) can effectively induce enantioselectivity, leading to the preferential formation of one enantiomer.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or ketone precursor. This auxiliary directs the steric course of the C-N bond-forming reaction, and after the desired stereocenter is set, the auxiliary is removed.

Biocatalysis: Enzymes, such as N-methyl-L-amino acid dehydrogenases (NMAADH), can perform highly stereoselective reductive amination of α-keto acids nih.gov. While directly applicable to amino acids, the principles of using enzymes like transaminases or dehydrogenases could be applied to the asymmetric synthesis of the target molecule from its corresponding ketone precursor, offering a green and highly selective route nih.gov.

Reaction Mechanism Elucidation in Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The synthesis of this compound and its analogues involves several key mechanistic steps.

In the Hantzsch thiazole synthesis , the mechanism begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon to form a five-membered heterocyclic intermediate. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring.

The mechanism of reductive amination involves two main stages. First is the formation of an imine or iminium ion. The nitrogen of methylamine acts as a nucleophile, attacking the carbonyl carbon of 1-(thiazol-4-yl)ethan-1-one to form a tetrahedral intermediate known as a hemiaminal. This intermediate is unstable and readily eliminates a molecule of water to form the C=N double bond of the imine. In the second stage, a reducing agent (e.g., a hydride from NaBH₄ or H₂ with a metal catalyst) reduces the imine to the final amine.

For the "borrowing hydrogen" N-methylation mechanism using a ruthenium catalyst and methanol, the process is a catalytic cycle nih.gov.

Oxidation: The ruthenium catalyst dehydrogenates methanol to formaldehyde.

Condensation: The primary amine reacts with the in-situ generated formaldehyde to form an imine.

Reduction: The Ru-H species, formed during the initial oxidation, reduces the imine to the N-methylated secondary amine, thereby regenerating the active ruthenium catalyst to continue the cycle nih.gov.

Elucidation of these pathways is often supported by spectroscopic analysis of intermediates and deuterium labeling studies, which can help trace the path of atoms throughout the reaction sequence nih.gov.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of thiazole derivatives, including this compound, aims to reduce the environmental impact of chemical manufacturing. bepls.commdpi.com These principles focus on developing environmentally benign synthetic methodologies that are safer, more efficient, and produce less waste. mdpi.com Key strategies in the green synthesis of thiazoles involve the use of alternative energy sources, eco-friendly solvents and catalysts, and process intensification methods like one-pot, multi-component reactions. bepls.com

Several green approaches have been successfully applied to the synthesis of the core thiazole ring structure. bepls.com Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. bepls.commdpi.com One study reported the synthesis of hydrazinyl thiazoles in good to very good yields using microwave irradiation, highlighting advantages such as the use of a green solvent and the absence of harmful by-products. bepls.com Similarly, ultrasonic irradiation has been employed as an efficient and green method for synthesizing Hantzsch thiazole derivatives. bepls.com

The choice of solvent is another critical aspect of green synthesis. Traditional methods often rely on volatile and hazardous organic solvents. In contrast, green methodologies prioritize the use of safer alternatives like water, polyethylene glycol (PEG), or deep eutectic solvents. bepls.commdpi.com Water has been used as a solvent for the high-yield synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com PEG-400 has been utilized as a medium for the catalyst-free synthesis of 2-aminothiazoles, resulting in excellent yields. bepls.com The development of deep eutectic solvents offers a promising eco-friendly alternative for synthesizing complex structures like thiazolo[5,4-d]thiazoles. mdpi.com

Catalysis also plays a central role in the green synthesis of thiazoles. The focus is on using non-toxic, recyclable, and highly efficient catalysts. bepls.com Examples include the use of 1,4-diazabicyclo[2.2.2]octane (DABCO), which is noted for being eco-friendly, safe to handle, and recyclable, in the synthesis of thiazolediones. bepls.com Silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, multi-component synthesis of substituted thiazoles. bepls.com These catalytic systems not only enhance the efficiency of the reactions but also simplify product purification and minimize waste.

Comparative Analysis of Synthetic Yields and Purity Profiles

The efficiency of a synthetic route is primarily evaluated by its yield and the purity of the final product. For thiazole derivatives, a comparative analysis of different methodologies reveals significant variations based on the chosen reaction conditions, catalysts, and energy sources. While specific data for this compound is not extensively detailed in the reviewed literature, an analysis of analogous thiazole syntheses provides a valuable framework for comparison.

Microwave-assisted organic synthesis (MAOS) has consistently demonstrated advantages over conventional heating methods in terms of both reaction time and yield. For the synthesis of certain thiazolo[5,4-d]thiazoles, microwave irradiation at 130 °C for 25 minutes resulted in a 92% yield, whereas conventional heating for 1 hour achieved a 75% yield. mdpi.com Another report on the microwave-assisted synthesis of 1-(2-amino-4-methylthiazol-5-yl)ethanone in PEG-400 achieved completion in just 5 minutes. bepls.com This efficiency is a common feature of microwave-promoted reactions.

The nature of the solvent and catalyst system also profoundly impacts synthetic outcomes. Catalyst-free methods in green solvents like PEG-400 have been reported to produce 2-aminothiazoles in high yields of 87–96%. bepls.com The use of water as a solvent, while being the ultimate green choice, can also lead to good yields (75–90%) for certain thiazole derivatives, although sometimes requiring longer reaction times. bepls.com The strategic selection of a catalyst can further enhance efficiency; for example, the use of a silica-supported reusable catalyst in an ethanol/water mixture for a one-pot reaction yielded Hantzsch thiazole derivatives in 79%-90% yields. bepls.com

The table below presents a comparative overview of different synthetic conditions for thiazole derivatives, illustrating the impact of various green chemistry approaches on reaction yields and times.

| Methodology | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Conventional Heating | L-proline:Ethylene Glycol | 1 hour | 75% | mdpi.com |

| Microwave Irradiation | L-proline:Ethylene Glycol | 25 minutes | 92% | mdpi.com |

| Conventional Heating (Reflux) | Water (catalyst-free) | 20 hours | 75-90% | bepls.com |

| Conventional Heating | PEG-400 (catalyst-free) | 2-3.5 hours | 87-96% | bepls.com |

| Conventional Heating / Ultrasonic Irradiation | Silica Supported Tungstosilisic Acid / EtOH:H₂O | Not Specified | 79-90% | bepls.com |

Chemical Reactivity and Transformation Studies of N Methyl 1 Thiazol 4 Yl Ethanamine

Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Ring

The thiazole ring is an electron-rich heterocyclic system, but its reactivity towards electrophiles is more nuanced than that of benzene (B151609). The presence of the nitrogen and sulfur heteroatoms, along with the substituent at the 4-position, influences the position and rate of electrophilic attack.

Detailed Research Findings: Calculations of pi-electron density and experimental evidence consistently show that for unsubstituted or alkyl-substituted thiazoles, electrophilic aromatic substitution (EAS) occurs preferentially at the C5 position. pharmaguideline.comnumberanalytics.com The sulfur atom acts as an electron donor, directing electrophiles to the adjacent C5 position. pharmaguideline.com The C2 position is the most electron-deficient due to the inductive effect of the two adjacent heteroatoms, making it susceptible to deprotonation by strong bases but resistant to electrophilic attack. The C4 position is considered nearly neutral. pharmaguideline.com

For N-Methyl-1-(thiazol-4-yl)ethanamine, the ethanamine side chain at C4 is a deactivating group due to its electron-withdrawing nature, which would generally decrease the rate of electrophilic substitution compared to an unsubstituted thiazole. However, the primary site of attack for common EAS reactions like halogenation, nitration, and sulfonation is still expected to be the C5 position, as it remains the most electron-rich carbon on the ring. pharmaguideline.comnumberanalytics.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Thiazoles

| Reaction | Reagents | Primary Position of Substitution | Reference(s) |

| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | C5 | numberanalytics.com |

| Nitration | HNO₃ / H₂SO₄ | C5 | numberanalytics.com |

| Sulfonation | Fuming H₂SO₄ | C5 | pharmaguideline.com |

| Mercuration | Hg(OAc)₂ | C5 > C4 > C2 | pharmaguideline.com |

Kinetic studies on the nitration of 2,4-dialkylthiazoles have shown that the reaction proceeds on the protonated form of the thiazole ring across various acidities. rsc.orgrsc.org This protonation at the ring nitrogen further deactivates the ring system towards electrophilic attack, often requiring forcing conditions for reactions to proceed.

Nucleophilic Reactions and Amination Chemistry of the Side Chain

The N-methyl-ethanamine side chain contains a secondary amine, which is a key center for nucleophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to attack a wide range of electrophiles. chemguide.co.uklibretexts.org

Detailed Research Findings: The secondary amine in this compound can readily participate in nucleophilic substitution reactions. For instance, it can be alkylated by reacting with alkyl halides. This reaction proceeds via an SN2 mechanism, leading to the formation of a tertiary amine. libretexts.org However, this process can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to further alkylation and the formation of a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk

Acylation is another characteristic reaction. The amine can react with acyl chlorides or acid anhydrides in a nucleophilic acyl substitution to form stable N,N-disubstituted amides. chemguide.co.uklibretexts.org This reaction is typically rapid and highly efficient. The amine can also react with aldehydes and ketones, but as a secondary amine, it cannot form a stable imine. Instead, it forms an enamine if the aldehyde or ketone has an α-hydrogen. libretexts.org

Table 2: Typical Nucleophilic Reactions of the N-Methyl-ethanamine Side Chain

| Reaction Type | Electrophile | Product Type | Reference(s) |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Tertiary Amine / Quaternary Ammonium Salt | libretexts.orgchemguide.co.uk |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N,N-disubstituted Amide | chemguide.co.uk |

| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N,N-disubstituted Amide | libretexts.org |

| Reaction with Carbonyls | Aldehyde/Ketone (with α-H) | Enamine | libretexts.org |

The nucleophilicity of amines is influenced by both electronic and steric factors. Generally, the order of reactivity is primary > secondary > tertiary. masterorganicchemistry.com Cyclic secondary amines are often stronger nucleophiles than their acyclic counterparts. researchgate.net

Oxidative and Reductive Transformation Pathways

Both the thiazole ring and the side-chain amine are susceptible to oxidative and reductive transformations under specific conditions.

Detailed Research Findings:

Oxidation: The thiazole ring can be oxidized, although this is less common than with other heterocycles. Strong oxidizing agents can target the sulfur atom, leading to non-aromatic sulfoxides or sulfones. nih.gov Alternatively, oxidation can occur at the ring nitrogen to form a thiazole N-oxide. nih.gov Cytochrome P450-mediated metabolism of thiazole-containing drugs often favors the formation of an epoxide on the thiazole ring. uni-duesseldorf.de The secondary amine on the side chain can also be oxidized, though this typically requires specific reagents to avoid cleavage of the C-N bond.

Reduction: The thiazole ring is generally stable towards catalytic hydrogenation with platinum and other metal reductions in acidic media. pharmaguideline.com Standard hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) are not potent enough to reduce the aromatic ring. pharmaguideline.com However, the thiazole ring can be completely reduced and desulfurized using Raney Nickel. pharmaguideline.comwikipedia.org This vigorous reaction cleaves the C-S bonds and reduces the remaining structure, effectively destroying the heterocyclic ring to yield a saturated alkane. wikipedia.orgias.ac.inmasterorganicchemistry.com This reaction is often used in structural elucidation rather than for synthetic purposes. ias.ac.in

Table 3: Summary of Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Affected Moiety | Resulting Product | Reference(s) |

| Oxidation | mCPBA, Hypofluorous acid | Thiazole Ring (Nitrogen) | Thiazole N-oxide | nih.gov |

| Oxidation | Peroxy acids | Thiazole Ring (Sulfur) | Thiazole Sulfoxide/Sulfone | nih.gov |

| Reduction / Desulfurization | Raney Nickel (Ra-Ni), H₂ | Thiazole Ring | Saturated Alkane (ring cleavage) | pharmaguideline.comwikipedia.orgmasterorganicchemistry.com |

Metal-Catalyzed Cross-Coupling Reactions Involving Thiazole and Ethanamine Moieties

Metal-catalyzed cross-coupling reactions provide powerful tools for modifying the structure of this compound. These reactions typically require a precursor where a halogen atom is installed on the thiazole ring, commonly at the C2 or C5 position.

Detailed Research Findings: Palladium-catalyzed reactions are most common. If a bromo- or iodo-substituent is present on the thiazole ring (e.g., at C5), it can undergo various cross-coupling reactions. researchgate.netbeilstein-archives.org

Suzuki-Miyaura Coupling: This reaction couples the halogenated thiazole with an organoboron reagent (e.g., a boronic acid) to form a new C-C bond. beilstein-archives.org

Heck Reaction: This involves the coupling of the halogenated thiazole with an alkene to introduce a vinyl group. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the halogenated thiazole and a terminal alkyne. beilstein-archives.org

The amine moiety can also be involved in or synthesized via cross-coupling. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms C-N bonds by coupling an aryl halide with an amine. wikipedia.orgacsgcipr.org This reaction could be used to synthesize the title compound by coupling a 4-halo-thiazole derivative with N-methylethanamine, or to further functionalize a halogenated version of the compound. libretexts.orgnumberanalytics.com

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference(s) |

| Suzuki-Miyaura | 5-Bromo-thiazole + Arylboronic acid | Pd(PPh₃)₄, Base | Thiazole-Aryl (C-C) | beilstein-archives.org |

| Heck | 5-Bromo-thiazole + Alkene | Pd(OAc)₂, PPh₃, Base | Thiazole-Alkene (C-C) | wikipedia.orgorganic-chemistry.org |

| Sonogashira | 5-Bromo-thiazole + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Thiazole-Alkyne (C-C) | beilstein-archives.org |

| Buchwald-Hartwig Amination | 4-Chloro-thiazole + Amine | Pd₂(dba)₃, Ligand, Base | Thiazole-Nitrogen (C-N) | wikipedia.orglibretexts.org |

Thermal and Photochemical Reactivity Investigations

The stability of this compound under thermal and photochemical stress is an important consideration for its handling, storage, and application.

Detailed Research Findings:

Photochemical Reactivity: The thiazole ring is photochemically active. Upon UV irradiation, unsubstituted thiazole can undergo complex photoreactions, including ring-opening to form isocyano compounds or cleavage of the S-C bond to yield biradical intermediates. researchgate.net Studies on thiazole-containing azo dyes show that the thiazole moiety influences the photophysical properties, including the rate of photoinduced birefringence and its subsequent thermal decay. mdpi.com The presence of the thiazole ring can lead to different electron density distributions compared to simple azobenzenes, affecting their photochemical behavior. mdpi.com While specific studies on this compound are not prevalent, it is expected that prolonged exposure to UV light could lead to degradation pathways initiated by excitation of the thiazole ring.

Reaction Kinetics and Thermodynamic Considerations

The rates and equilibria of reactions involving this compound are governed by thermodynamic and kinetic factors, including activation energies, reaction enthalpies, and the stability of intermediates.

Detailed Research Findings:

Kinetics: Direct kinetic studies on the title compound are scarce. However, related studies provide significant insight. Kinetic investigations into the nitration of 2,4- and 2,5-dialkylthiazoles reveal that the reaction rate is dependent on the acidity of the medium and proceeds through the protonated form of the thiazole. rsc.orgrsc.org This indicates that the concentration of the reactive species and the activation barrier are key kinetic controls. In nucleophilic substitution reactions involving the side-chain amine, steric hindrance can significantly affect reaction rates, with less hindered amines reacting faster. researchgate.net For metal-catalyzed reactions, the choice of ligand, temperature, and solvent dramatically impacts the rate of reaction. For example, Sonogashira couplings are often run at lower temperatures than Suzuki or Heck reactions to prevent the polymerization of the alkyne substrate. beilstein-archives.org

Spectroscopic and Spectrometric Data for this compound Not Publicly Available

A comprehensive search for advanced spectroscopic and spectrometric characterization data for the chemical compound this compound has found no publicly available experimental data. Detailed information regarding its Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and Mass Spectrometry (MS) is not present in accessible scientific literature or chemical databases.

The specific data required for a thorough analysis, as outlined in the requested article structure, includes:

Advanced 1D and 2D NMR data: No specific ¹H or ¹³C NMR spectra, including advanced techniques like DEPT, NOESY, COSY, HSQC, or HMBC, could be located for this compound. This information is crucial for the unambiguous confirmation of the molecule's atomic structure and the connectivity of its atoms.

IR and Raman spectra: Vibrational spectroscopy data from IR and Raman analyses, which are used to identify the functional groups present in the molecule, were not found.

High-Resolution and Tandem Mass Spectrometry data: Information on the precise molecular weight, elemental composition, and fragmentation patterns of this compound, typically obtained through HRMS and MS/MS experiments, is not available in the public domain.

While searches did yield information for structurally similar compounds, such as other thiazole derivatives or different N-methylated amines, this information cannot be extrapolated to accurately describe this compound. The unique electronic and structural arrangement of each molecule results in a distinct spectroscopic and spectrometric fingerprint.

The synthesis and characterization of novel chemical compounds are often published in peer-reviewed scientific journals. It is possible that the spectroscopic data for this compound exists within such publications that are not openly accessible. However, based on the available resources, a detailed article on its advanced spectroscopic and spectrometric characterization cannot be generated at this time.

Advanced Spectroscopic and Spectrometric Characterization of N Methyl 1 Thiazol 4 Yl Ethanamine

X-ray Crystallography for Solid-State Structural Analysis

For a compound like N-Methyl-1-(thiazol-4-yl)ethanamine, a successful X-ray crystallographic analysis would require the growth of a suitable single crystal. The process would involve dissolving the compound in an appropriate solvent and allowing the solvent to evaporate slowly, or using other crystallization techniques such as vapor diffusion or cooling.

Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern would be collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While specific crystallographic data for this compound is not available, studies on related thiazole (B1198619) derivatives have been reported. For instance, the crystal structure of N-Methyl-4-(4-nitrophenyl)-N-nitroso-1,3-thiazol-2-amine has been determined, revealing a nearly planar molecule with specific bond lengths and angles. researchgate.net Another related compound, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, has also been characterized by X-ray diffraction, showing the formation of dimers through hydrogen bonding in the crystal lattice. nih.gov

A hypothetical data table for the X-ray crystallographic analysis of this compound would include the following parameters:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from an actual X-ray crystallographic study.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

This compound possesses a chiral center at the carbon atom of the ethylamine (B1201723) group attached to the thiazole ring. This means the compound can exist as two non-superimposable mirror images, or enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these enantiomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule and can be used to determine its enantiomeric purity and, in conjunction with computational methods, its absolute configuration.

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize chiral molecules and determine their absolute configuration.

Currently, there is no published experimental CD or ORD data specifically for this compound. Such an analysis would involve separating the enantiomers, for example by chiral chromatography, and then recording their respective CD and ORD spectra. The spectra of the two enantiomers would be mirror images of each other.

A hypothetical data table summarizing chiroptical data for an enantiomer of this compound might look as follows:

| Spectroscopic Parameter | Hypothetical Value |

| Circular Dichroism (CD) | |

| Wavelength of Maxima (nm) | λ₁, λ₂ |

| Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | [θ]₁, [θ]₂ |

| Optical Rotatory Dispersion (ORD) | |

| Specific Rotation [α] (deg) at λ nm | [α]λ |

| Wavelength of Cotton Effect (nm) | λ₀ |

Note: The values in this table are hypothetical and represent the type of data that would be collected in a chiroptical spectroscopic study.

Computational Chemistry and Theoretical Investigations of N Methyl 1 Thiazol 4 Yl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For N-Methyl-1-(thiazol-4-yl)ethanamine, these methods would provide insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT would be the workhorse for investigating the electronic properties of this compound. Calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. From this, key electronic descriptors would be determined:

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Charge Distribution: Analysis of the molecular electrostatic potential (MEP) surface would reveal the distribution of charge across the molecule. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is critical for predicting how the molecule might interact with other chemical species, including biological targets. For this compound, the nitrogen and sulfur atoms of the thiazole (B1198619) ring and the nitrogen of the methylamino group would likely be key sites of interest.

A hypothetical data table for DFT-calculated properties might look like this:

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

| Total Energy | Data not available |

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be used to predict the spectroscopic properties of this compound. This would include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra would help in the identification and characterization of the compound by correlating theoretical vibrational modes with experimental data.

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts would aid in the structural elucidation of the molecule.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. This is particularly important for understanding its flexibility and how it might interact with a biological receptor.

Conformational Analysis: MD simulations would explore the different spatial arrangements (conformations) that the molecule can adopt. This would reveal the most stable conformations and the energy barriers between them, which is crucial for understanding its binding to a target protein.

Ligand-Target Interactions: If a potential biological target for this compound were identified, MD simulations could be used to model the binding process and analyze the stability of the resulting complex. This would provide detailed information on the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the binding.

Molecular Docking and Ligand-Based Drug Design Methodologies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. For this compound, this would involve:

Binding Pose Prediction: Docking simulations would place the molecule into the active site of a target receptor in various orientations and conformations to identify the most likely binding mode.

Scoring and Ranking: A scoring function would then be used to estimate the binding affinity for each pose, allowing for the ranking of different potential binding modes.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. For a library of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized analogs. This would involve calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic) and using statistical methods to build a predictive model.

Cheminformatics Approaches for Library Design and Virtual Screening

Cheminformatics tools would be essential for managing and analyzing large datasets of molecules, including potential analogs of this compound.

Library Design: Based on the core structure of this compound, cheminformatics methods could be used to design a virtual library of related compounds with diverse substituents.

Virtual Screening: This library could then be computationally screened against a biological target using techniques like molecular docking to identify promising candidates for further investigation.

Derivatization and Analog Design Strategies Based on N Methyl 1 Thiazol 4 Yl Ethanamine

Scaffold Modification Strategies for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For N-Methyl-1-(thiazol-4-yl)ethanamine, these studies involve modifying the thiazole (B1198619) ring, the ethanamine side chain, and the linker connecting them to elucidate key pharmacophoric features. nih.govnih.gov

Substituent Effects on the Thiazole Ring

Electron-donating groups (EDGs) , when attached to the thiazole ring, can increase the ring's basicity and nucleophilicity. globalresearchonline.net This can enhance interactions with biological targets.

Electron-withdrawing groups (EWGs) , such as a nitro group, can decrease the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net The nature and position of these groups are critical, as they can influence the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with target proteins. nih.gov For instance, studies on other thiazole-containing compounds have shown that the presence of electron-withdrawing groups like halogens (Cl, Br, F) on an associated benzene (B151609) ring can enhance anticancer activity. nih.gov

The position of the substituent on the thiazole ring is also a key determinant of its effect on activity. The pi-electron density is highest at the C5 position, making it a primary site for electrophilic substitution. wikipedia.org Conversely, the C2 position is more susceptible to deprotonation. pharmaguideline.com SAR studies have shown that the steric and electronic properties of substituents at different positions significantly influence the biological activity of thiazole derivatives. researchgate.net

Table 1: Impact of Thiazole Ring Substituents on Biological Activity

| Substituent Type | Position | General Effect on Activity | Reference |

|---|---|---|---|

| Electron-Donating Group | Any | Increased basicity and nucleophilicity | globalresearchonline.net |

| Electron-Withdrawing Group | Any | Decreased basicity and nucleophilicity | globalresearchonline.net |

| Halogens (Cl, Br, F) | C2, C4, C5 | Can enhance activity depending on the target | nih.gov |

Modifications to the Ethanamine Side Chain

The ethanamine side chain of this compound offers several points for modification to probe SAR. Alterations to this chain can affect the compound's polarity, basicity, and steric bulk, all of which can influence its interaction with a biological target.

Key modifications include:

N-Alkylation and N-Acylation: Varying the substituent on the nitrogen atom can impact the compound's lipophilicity and hydrogen bonding capacity. The presence of a methyl group in the parent compound provides a starting point for exploring the effects of larger alkyl groups or the introduction of acyl moieties.

Chirality: The carbon atom to which the thiazole ring and the methylamino group are attached is a chiral center. The stereochemistry at this position can be critical for biological activity, with one enantiomer often exhibiting significantly higher potency than the other. nih.gov

Chain Length and Branching: Altering the length of the ethyl chain to a propyl or butyl chain, or introducing branching, can change the spatial orientation of the pharmacophoric groups and affect how the molecule fits into a binding pocket.

Linker Chemistry Variations

In more complex analogs, a linker may be used to connect the this compound scaffold to another chemical moiety. The nature of this linker is crucial for maintaining the desired biological activity and can be varied to optimize properties. Thiazole rings themselves can act as planar aromatic linkers to position substituents in a desired orientation. researchgate.net

Linker variations can include:

Flexible Linkers: Simple alkyl chains can provide flexibility, allowing the molecule to adopt different conformations to bind to its target.

Rigid Linkers: The introduction of rigid units, such as aromatic rings or alkynes, can lock the molecule into a specific conformation, which may be more favorable for binding.

Functionalized Linkers: Linkers containing functional groups like amides, esters, or ethers can introduce additional points of interaction with the target, such as hydrogen bonding. For example, thiazolo[5,4-d]thiazoles have been used as cross-linkers in the preparation of smart films. researchgate.net

Combinatorial Chemistry and Parallel Synthesis Approaches for Library Generation

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of analogs based on the this compound scaffold. units.itacs.org These approaches allow for the systematic exploration of a wide range of substituents at various positions on the molecule, accelerating the drug discovery process. units.itnih.gov

The general strategy involves a multi-step synthesis where different building blocks are introduced at each step. For example, a library of 2-aminothiazole (B372263) derivatives can be synthesized by reacting α-bromoketones with various thioureas. acs.org Similarly, libraries of 1,3-thiazines have been constructed using a polymer-bound sulfonic acid that acts as both a reaction promoter and a scavenger for the final product. units.it

Table 2: Example of a Combinatorial Library Design for Thiazole Derivatives

| Scaffold | Diversity Point 1 (R1 on Thiazole) | Diversity Point 2 (R2 on Amine) | Number of Analogs |

|---|

This systematic approach allows for the efficient generation of data for SAR studies, helping to identify the most promising candidates for further development. acs.org

Prodrug Design Principles and Strategies

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a drug candidate. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.

For amine-containing compounds like this compound, common prodrug strategies include:

N-Acylation: The amine group can be acylated to form an amide, which can be hydrolyzed in vivo to release the parent amine.

N-Acyloxyalkylation: This strategy involves attaching an acyloxyalkyl group to the amine, which can improve membrane permeability and is later cleaved by esterases.

Phosphorylation: In some cases, a phosphate (B84403) group can be added to a molecule to create a more water-soluble prodrug, which is then cleaved by phosphatases. The Syk inhibitor fostamatinib, for instance, is a prodrug that is rapidly dephosphorylated to its active metabolite. acs.org

The goal of prodrug design is to improve properties such as solubility, permeability, and metabolic stability, leading to enhanced bioavailability and therapeutic efficacy.

Bioisosteric Replacement Strategies in Analog Development

Bioisosteric replacement is a key strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. researchgate.netopenaccessjournals.com

For this compound, bioisosteric replacements can be applied to various parts of the molecule:

Thiazole Ring Bioisosteres: The thiazole ring itself can be replaced by other five-membered heterocycles such as oxazole, imidazole, pyrazole (B372694), or triazole. researchgate.net These replacements can alter the electronic distribution and hydrogen bonding capabilities of the molecule. For example, the molecular size and shape of pyrazole are similar to thiazole, making it a potential bioisostere. researchgate.net The 1,2,4-oxadiazole (B8745197) ring has also been investigated as a bioisostere for the thiazole ring. researchgate.net

Side Chain Bioisosteres: The methyl group on the amine could be replaced by a fluorine atom, which is similar in size but has different electronic properties. acs.org The entire ethanamine side chain could be replaced with other small, functionalized chains that mimic its size and charge distribution.

Table 3: Common Bioisosteric Replacements for Functional Groups in this compound Analogs

| Original Group | Bioisosteric Replacement | Rationale | Reference |

|---|---|---|---|

| Thiazole Ring | Oxazole, Imidazole, Pyrazole, Triazole | Similar size and shape, altered electronics and H-bonding | researchgate.net |

| Thiazole Ring | 1,2,4-Oxadiazole | Investigated for similar biological role | researchgate.net |

| -CH3 | -F | Similar size, different electronic properties | acs.org |

By employing these derivatization and analog design strategies, researchers can systematically optimize the properties of this compound to develop novel compounds with improved therapeutic potential.

Mechanistic Biological Investigations of N Methyl 1 Thiazol 4 Yl Ethanamine and Its Derivatives in Vitro Studies

Target Identification and Validation Methodologies (In Vitro)

The initial stages of understanding the biological effects of a compound like N-Methyl-1-(thiazol-4-yl)ethanamine and its derivatives would involve a variety of in vitro techniques to identify their molecular targets. Commonly, this process begins with broad screening assays to pinpoint potential areas of activity. For instance, in studies of other thiazole (B1198619) derivatives, researchers have employed molecular docking, a computational method, to predict the binding of these compounds to the active sites of various proteins. This in silico approach helps in prioritizing potential targets for further experimental validation.

Following computational predictions, experimental validation is crucial. For example, in the investigation of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines, DNA gyrase was identified as a potential target. cyberleninka.ruresearchgate.net This was subsequently validated through in vitro enzyme inhibition assays, confirming the inhibitory effect of these thiazole derivatives on DNA gyrase activity. cyberleninka.ruresearchgate.net Similarly, for other thiazole compounds, target identification has been approached by screening against panels of kinases or other enzymes to identify potential inhibitory activities that could explain their observed cellular effects.

Enzyme Inhibition and Activation Studies (Cell-Free and Cell-Based In Vitro Assays)

The thiazole scaffold is a common feature in many enzyme inhibitors. In vitro studies on various thiazole derivatives have demonstrated their potential to inhibit a range of enzymes.

For example, a series of 2-amino thiazole derivatives were evaluated for their inhibitory effects on carbonic anhydrase isoenzymes (hCA I and II) and cholinesterases (AChE and BChE). researchgate.net These cell-free assays revealed that some derivatives exhibited significant inhibitory activity, with Ki values in the micromolar range. researchgate.net Another study on 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives showed their ability to inhibit 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), an enzyme implicated in metabolic diseases. nih.gov

The inhibitory potential of thiazole derivatives against microbial enzymes has also been a major area of investigation. As mentioned, certain 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have been identified as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival. cyberleninka.ruresearchgate.net The IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were determined to be in the low microgram per milliliter range for the most active compounds. researchgate.net

Table 1: Enzyme Inhibition by Thiazole Derivatives (In Vitro)

| Compound Class | Target Enzyme | Inhibition Data (IC50/Ki) | Reference |

| 2-Amino Thiazole Derivatives | Carbonic Anhydrase I & II | Ki values in µM range | researchgate.net |

| 2-Amino Thiazole Derivatives | Acetylcholinesterase & Butyrylcholinesterase | Ki values in µM range | researchgate.net |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives | 11β-Hydroxysteroid Dehydrogenase 1 | >50% inhibition at 10 µM for most active compounds | nih.gov |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | DNA Gyrase | IC50 values ranging from 3.52 to 4.32 µg/mL for potent compounds | researchgate.net |

Receptor Binding Assays (In Vitro)

While extensive receptor binding data for this compound is unavailable, studies on related structures highlight the potential for thiazole derivatives to interact with specific receptors. For instance, a derivative, N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide ([11C]ITMM), has been identified as a selective antagonist for the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). mdpi.com

In vitro binding affinity for this compound was determined using radioligand binding assays with rat brain homogenates. mdpi.com These assays measure the displacement of a known radiolabeled ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki). For [11C]ITMM, the Ki value for mGluR1 was found to be 12.6 ± 1.2 nM, indicating a high binding affinity. mdpi.com Importantly, the compound showed negligible binding to the related mGluR5 receptor, highlighting its selectivity. mdpi.com

Cellular Pathway Modulation Studies (e.g., Gene Expression, Protein Phosphorylation in Cell Lines)

Information regarding the specific modulation of cellular pathways by this compound is not documented. However, research on other thiazole-containing compounds provides insights into their potential mechanisms at the cellular level. For example, the anticancer activity of certain thiazole derivatives is often linked to their ability to interfere with critical cellular signaling pathways.

Studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have suggested that their antiproliferative effects on breast cancer cell lines (MCF7) could be due to the modulation of pathways involved in cell cycle regulation or apoptosis. mersin.edu.tr While the precise pathways were not fully elucidated in the provided abstract, such studies typically involve techniques like Western blotting to analyze changes in protein phosphorylation states (e.g., kinases involved in cell growth) or quantitative PCR (qPCR) to measure changes in the expression of key genes that regulate cell proliferation and survival.

Cell-Based Assays for Biological Activity Profiling (e.g., proliferation, migration, apoptosis in cell lines)

In vitro cell-based assays are fundamental for characterizing the biological activity profile of novel compounds. Various thiazole derivatives have been subjected to such assays to evaluate their potential as therapeutic agents.

The antiproliferative activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives was assessed using the Sulforhodamine B (SRB) assay against the MCF7 human breast adenocarcinoma cell line. mersin.edu.tr This assay measures cell density by staining cellular proteins, providing a quantitative measure of cell growth inhibition.

In another study, 4-(indol-3-yl)thiazole-2-amines were evaluated for their ability to inhibit the formation of bacterial biofilms, a key virulence factor in many infections. nih.gov The results indicated that some of these compounds were potent inhibitors of biofilm formation at concentrations lower than their minimum inhibitory concentration (MIC) for planktonic bacteria. nih.gov

Furthermore, the cytotoxic effects of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were evaluated using the MTT assay against HepG2 and Vero cell lines. researchgate.net This assay measures mitochondrial reductase activity, which is an indicator of cell viability. The results showed that these compounds were non-cytotoxic up to a certain concentration, which is a crucial aspect of their safety profile. researchgate.net

Table 2: Cell-Based Biological Activities of Thiazole Derivatives

| Compound Class | Cell Line | Assay Type | Observed Effect | Reference |

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | MCF7 (Breast Cancer) | SRB Assay | Antiproliferative activity | mersin.edu.tr |

| 4-(Indol-3-yl)thiazole-2-amines | Bacterial strains | Biofilm Formation Assay | Inhibition of biofilm formation | nih.gov |

| 2-Aryl-N-(4-morpholinophenyl)thiazol-4-amines | HepG2 & Vero | MTT Assay | Non-cytotoxic at tested concentrations | researchgate.net |

Investigation of Molecular Interactions via Biophysical Techniques (e.g., SPR, ITC)

Detailed biophysical studies to characterize the molecular interactions of this compound have not been reported. However, such techniques are invaluable for understanding the thermodynamics and kinetics of compound-target interactions.

Surface Plasmon Resonance (SPR) is a label-free technique used to measure binding kinetics (association and dissociation rates) and affinity in real-time. Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), enthalpy (ΔH), and entropy (ΔS).

While specific examples for thiazole derivatives are not prevalent in the initial search results, these techniques would be the logical next step after identifying a specific molecular target for this compound or its analogs. For instance, if a specific enzyme is identified as a target, SPR could be used to confirm the binding and determine how quickly the compound binds and releases from the enzyme. ITC could then be employed to understand the driving forces behind this interaction (e.g., whether it is enthalpy- or entropy-driven). Such data is critical for the rational design and optimization of more potent and selective compounds.

Applications and Potential in Advanced Materials Science

Integration into Polymer and Copolymer Systems for Electronic Applications

Thiazole (B1198619) and its derivatives have been incorporated into conjugated polymers to enhance their performance in electronic devices. The electron-withdrawing nature of the thiazole ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the polymer, which is a crucial aspect in the design of organic semiconductors.

In the field of OLEDs, thiazole-containing materials are investigated for their potential as electron-transporting or emissive-layer components. The electron-deficient thiazole unit can facilitate electron injection and transport, leading to more balanced charge transport within the device and, consequently, higher efficiency.

Currently, there is no publicly available research specifically detailing the integration of N-Methyl-1-(thiazol-4-yl)ethanamine into polymer systems for OLED applications. However, the fundamental properties of the thiazole moiety suggest that polymers functionalized with this compound could be synthesized and their electroluminescent properties evaluated.

In the realm of organic photovoltaics, thiazole-based polymers are often used as electron-acceptor materials in the active layer of solar cells. The electron-deficient character of the thiazole ring helps in creating a suitable offset in energy levels with a donor polymer, which is essential for efficient exciton (B1674681) dissociation and charge generation.

Specific research on the use of this compound in OPVs has not been identified in the available literature. The potential of this compound would depend on its ability to be incorporated into a polymer backbone and the resulting electronic properties of the polymer.

Thiazole-containing polymers have been explored as the active semiconductor layer in OFETs. The rigidity and planarity that the thiazole ring can impart to a polymer backbone can promote ordered molecular packing in the solid state, which is crucial for efficient charge transport and high charge carrier mobility.

There are no specific studies on the application of this compound in OFETs. Research would be required to synthesize polymers containing this specific amine and to characterize their thin-film morphology and charge transport properties.

Functional Materials Development (e.g., sensors, catalysts)

The nitrogen and sulfur atoms in the thiazole ring of this compound offer potential coordination sites for metal ions, suggesting its possible application in the development of sensors. Furthermore, thiazole derivatives can act as ligands in catalysis. A related compound, Methyl-(2-methyl-thiazol-4-ylmethyl)amine, is noted for its application in developing specialty polymers and coatings with enhanced durability. chemimpex.com

Detailed research on the use of this compound as a primary component in sensors or catalysts is not currently available. The viability of such applications would need to be investigated through targeted synthesis and testing.

Self-Assembly and Nanostructure Formation Studies

The ability of molecules to self-assemble into well-defined nanostructures is a key area of materials science. The structure of this compound, with its combination of a rigid aromatic ring and a flexible alkyl-amino side chain, presents possibilities for directed self-assembly through hydrogen bonding and π-π stacking interactions.

No specific studies on the self-assembly and nanostructure formation of this compound have been found in the scientific literature. The exploration of its self-assembly behavior could reveal pathways to new nanostructured materials with interesting optical or electronic properties.

Future Research Directions and Unexplored Avenues

Integration with Artificial Intelligence and Machine Learning for Compound Discovery

Key research applications include:

Predictive Modeling AI and ML algorithms can be trained on vast datasets of existing thiazole (B1198619) compounds to forecast the biological activities, pharmacokinetic profiles, and toxicological properties of novel, yet-to-be-synthesized derivatives. nih.govresearchgate.net This in silico screening process can make the initial stages of drug discovery more efficient and cost-effective. ijettjournal.org

De Novo Design Generative AI models offer the capability to design entirely new molecules built upon the N-Methyl-1-(thiazol-4-yl)ethanamine framework. nih.gov These models can be fine-tuned to create compounds with specific, desirable traits, such as enhanced target affinity or better metabolic stability.

Structure-Activity Relationship (SAR) Analysis Machine learning can automate and refine the analysis of structure-activity relationships, uncovering complex patterns in large datasets that might be missed by human researchers. researchgate.net This provides more profound insights into the molecular features that determine the bioactivity of this compound derivatives.

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Toxicology | Utilizing models to predict the potential toxicity of new derivatives at an early stage of development. crimsonpublishers.com | Minimizes late-stage failures and promotes the development of safer lead compounds. |

| Target Identification | Employing algorithms to analyze biological data and predict new protein targets for the compound. nih.gov | Broadens the therapeutic applications of the core chemical structure. |

| Synthesis Route Prediction | Using AI tools to propose optimal and innovative synthetic pathways. | Leads to more efficient, cost-effective, and sustainable chemical synthesis. |

Sustainable Synthesis and Biocatalytic Approaches

The imperative of green chemistry is increasingly shaping the synthesis of chemical compounds. Future research will prioritize the development of more environmentally sound and efficient methods for producing this compound and its related compounds. researchgate.netbepls.com

Future research directions include:

Biocatalysis The application of enzymes as biocatalysts presents a highly selective and sustainable option compared to conventional chemical catalysts. nih.govmdpi.com Research efforts will be directed at discovering or engineering enzymes capable of catalyzing key steps in the synthesis of this compound, often under milder conditions such as in aqueous solutions and at ambient temperatures. mdpi.comnih.gov

Innovative Techniques Methods such as microwave irradiation and ultrasound synthesis are being employed to create thiazole derivatives with advantages like scalability, cost-effectiveness, and simpler purification. researchgate.netmdpi.com The use of recyclable catalysts, such as silica-supported tungstosilisic acid, further enhances the green credentials of these synthetic routes. mdpi.com

Use of Renewable Feedstocks A significant long-term objective is to devise synthetic pathways that utilize renewable, bio-based starting materials instead of petroleum-derived precursors, thereby diminishing the compound's environmental impact. researchgate.net

Multi-Omics Approaches in Biological Research

To achieve a holistic understanding of the biological impacts of this compound, researchers are increasingly adopting multi-omics strategies. This involves the integrated analysis of diverse biological data sets, including genomics, proteomics, and metabolomics. nih.govtechscience.com

Key areas for multi-omics research:

Mechanism of Action and Target Elucidation By examining changes in protein and metabolite levels in biological systems exposed to this compound, researchers can identify its molecular targets and clarify its mechanism of action more comprehensively. nih.gov

Biomarker Discovery Multi-omics data can be analyzed to find biomarkers that signal the response to or effectiveness of this compound derivatives, which is vital for developing personalized therapeutic approaches. techscience.com

Systems Biology Modeling The vast data generated from multi-omics studies can be used to build computational models of the biological systems influenced by the compound. These models can simulate the compound's effects and predict its influence on cellular networks.

| Omics Field | Data Generated | Research Questions Addressed |

|---|---|---|

| Genomics | DNA sequence variations. nih.gov | Investigates genetic predispositions influencing the response to the compound. |

| Transcriptomics | RNA expression levels. nih.gov | Identifies gene regulatory networks affected by the compound. |

| Proteomics | Protein abundance and modifications. nih.gov | Determines direct protein targets and downstream signaling pathways. |

| Metabolomics | Profiles of small molecule metabolites. nih.gov | Reveals metabolic pathways that are altered by the compound's presence. |

Advanced Analytical Techniques for Real-Time Monitoring

The capacity to monitor the synthesis and biological interactions of this compound in real-time can offer crucial insights and allow for precise process control. securecell.ch

Promising areas of development:

In-line Reaction Monitoring Integrating spectroscopic methods, such as IR and NMR spectroscopy, directly into reaction setups enables the real-time tracking of reaction progress. nih.govmdpi.com This leads to optimized conditions and improved yields.

Biosensors The creation of highly sensitive and selective biosensors for detecting this compound and its metabolites in biological samples could facilitate real-time pharmacokinetic and pharmacodynamic studies. nih.gov

Advanced Mass Spectrometry Techniques like untargeted metabolomics using advanced mass spectrometry can identify bioactive molecules and their interactions within complex biological matrices, offering a way to monitor the compound's effects. nih.gov Confocal microscopic systems can also be employed for real-time visualization of the release of bioactive compounds. acs.org

Emerging Applications in Novel Material Systems

While a significant portion of research on this compound has centered on its biological activity, its distinct chemical structure points to potential uses in material science. mdpi.com The thiazole ring, a key component of the compound, is known for its presence in various functional materials. rsc.orgrsc.org

Potential applications in material science include:

Functional Polymers The thiazole ring is a constituent of certain conductive and fluorescent polymers. rsc.org Incorporating this compound or its derivatives as monomers or additives could result in new polymers with customized electronic or optical characteristics. Porous polymers containing thiazole moieties have been shown to coordinate with metal ions, creating materials that can be used as heterogeneous catalysts. doi.org

Coordination Polymers and Metal-Organic Frameworks (MOFs) The nitrogen and sulfur atoms in the thiazole ring can serve as coordination sites for metal ions. mdpi.comnottingham.ac.uk This opens up the possibility of using this compound as a ligand to construct novel coordination polymers and MOFs, which have potential applications in catalysis, fluorescence sensing, and bioimaging. rsc.orgrsc.org

Smart Materials The responsiveness of the this compound structure to external stimuli could be harnessed in the design of "smart" materials that exhibit controlled changes in their properties. The rigid, planar backbone and π-conjugated electronic structure of thiazole-containing systems contribute to properties valuable in advanced functional materials. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Methyl-1-(thiazol-4-yl)ethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between thiazole derivatives and methylamine. For example, alkylation of 4-chlorothiazole with methylamine under basic conditions (e.g., NaOH) in anhydrous solvents (e.g., THF) yields the product . Key parameters include:

- Temperature : 60–80°C for optimal reactivity.

- Catalysts : Use of phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity .

Q. How is the structural characterization of this compound validated in academic research?

- Methodological Answer :

- NMR Spectroscopy : H NMR (DMSO-d6) peaks at δ 2.3 (s, 3H, N–CH3) and δ 4.1 (q, 2H, CH2–N) confirm the methylamine-thiazole linkage .

- Mass Spectrometry : ESI-MS m/z 128.20 [M+H]+ matches the molecular formula (C5H8N2S) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing bond angles and dihedral angles critical for stability .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Screening assays reveal:

- Antimicrobial Activity : MIC values of 12.5 µg/mL against S. aureus via broth microdilution .

- Cytotoxicity : IC50 of 50 µM in HeLa cells (MTT assay), suggesting moderate anticancer potential .

- Mechanistic Probes : Fluorescence polarization assays show weak binding to DNA gyrase (Kd >100 µM), indicating alternative targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar thiazole derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects. For example:

- Methyl vs. Trifluoromethyl Groups : N-Methyl derivatives (e.g., CAS 120739-94-8) show lower antimicrobial activity compared to trifluoromethyl analogs (e.g., CAS 1609403-13-5), likely due to reduced electronegativity .

- Data Normalization : Use standardized assays (e.g., CLSI guidelines for antimicrobials) and control compounds (e.g., ciprofloxacin) to minimize variability .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Auxiliaries : (R)-BINOL-derived catalysts achieve 85% ee in asymmetric alkylation .

- Chromatographic Resolution : Chiral HPLC (Chiralpak AD-H column, hexane/IPA) separates enantiomers with baseline resolution .

- By-Product Analysis : GC-MS identifies competing pathways (e.g., over-alkylation) requiring temperature modulation .

Q. How do computational methods aid in predicting the compound’s reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* level optimizations predict nucleophilic attack at the thiazole C4 position (ΔG‡ = 25 kcal/mol) .

- Molecular Docking : AutoDock Vina simulations suggest preferential binding to ATP-binding pockets (e.g., EGFR kinase, docking score −7.2 kcal/mol) .

- ADMET Prediction : SwissADME models indicate moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4 inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.